molecular formula C25H24N2O2 B3570051 N-(3-acetylphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide

N-(3-acetylphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide

Cat. No. B3570051
M. Wt: 384.5 g/mol
InChI Key: CQCFHVOTOYOTSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide, also known as A-40126, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It was first synthesized in the early 1990s and has since been the subject of numerous research studies due to its potential therapeutic properties. In

Mechanism of Action

The exact mechanism of action of N-(3-acetylphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide is not fully understood, but it is believed to act as a modulator of several signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in inflammation and cancer progression. Additionally, N-(3-acetylphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide has been shown to modulate the activity of certain receptors in the brain, such as the dopamine and serotonin receptors, which are involved in mood regulation.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that it has anti-inflammatory, anti-cancer, and neuroprotective properties. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease. In vivo studies have shown that N-(3-acetylphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide can cross the blood-brain barrier and accumulate in the brain, suggesting that it may have potential as a drug delivery system for neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-acetylphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, it has been shown to have a wide range of potential therapeutic applications, making it a versatile compound for studying various diseases. However, one limitation of using N-(3-acetylphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide in lab experiments is that it can be difficult to synthesize, which may limit its availability for researchers.

Future Directions

There are several future directions for the study of N-(3-acetylphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide. One area of research could be to further investigate its potential as a drug delivery system for neurological disorders. Additionally, more studies could be conducted to better understand its mechanism of action and how it modulates various signaling pathways in the body. Finally, further studies could be conducted to explore its potential as a therapeutic agent for other diseases, such as inflammation and cancer.
In conclusion, N-(3-acetylphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. Its potential therapeutic properties have been explored in numerous research studies, and it has been shown to have activity against a variety of diseases. Further research is needed to fully understand its mechanism of action and its potential as a drug delivery system for neurological disorders.

Scientific Research Applications

N-(3-acetylphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide has been studied extensively in the field of medicinal chemistry due to its potential therapeutic properties. It has been shown to have activity against a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, N-(3-acetylphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide has been studied for its potential use as a drug delivery system, as it has been shown to be able to cross the blood-brain barrier.

properties

IUPAC Name

N-(3-acetylphenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c1-18(28)22-7-4-8-24(15-22)26-25(29)21-11-9-19(10-12-21)16-27-14-13-20-5-2-3-6-23(20)17-27/h2-12,15H,13-14,16-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCFHVOTOYOTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Acetyl-phenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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